molecular formula C8H9ClN2 B172067 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 118802-40-7

4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Cat. No.: B172067
CAS No.: 118802-40-7
M. Wt: 168.62 g/mol
InChI Key: LAXXXFLVHDQNLA-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a chemical compound with the molecular formula C8H9ClN2 and a molecular weight of 168.63 g/mol . It serves as a versatile and valuable chemical scaffold in medicinal chemistry research, particularly in the design and synthesis of novel anticancer agents. This cyclopenta[d]pyrimidine core structure is of significant interest in the development of tubulin polymerization inhibitors . Such inhibitors are a major focus in oncology drug discovery because they can disrupt microtubule function, leading to the arrest of cell division and apoptosis in cancer cells . Research indicates that derivatives based on the cyclopenta[d]pyrimidine scaffold can bind to the colchicine site of tubulin and demonstrate potent cytotoxicity against a diverse range of cancer cell lines, including melanoma, breast, pancreatic, and prostate cancers . A key advantage highlighted in preclinical studies is that some of these derivatives retain their efficacy in cancer cells that have developed resistance to other chemotherapeutic agents, such as taxanes, making them a promising avenue for overcoming treatment resistance . The chloro and methyl substituents on the pyrimidine ring make this compound an excellent synthetic intermediate for further functionalization, allowing researchers to explore structure-activity relationships and optimize drug-like properties . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use. The buyer assumes all responsibility for confirming the product's identity and/or purity and for the safe handling, storage, and disposal of the chemical.

Properties

IUPAC Name

4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2/c1-5-10-7-4-2-3-6(7)8(9)11-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXXXFLVHDQNLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90325810
Record name 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90325810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118802-40-7
Record name 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90325810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ethyl 2-Oxocyclopentanecarboxylate-Based Cyclocondensation

A widely adopted method involves the reaction of ethyl 2-oxocyclopentanecarboxylate (1) with hydroxy pyrimidine derivatives under acidic conditions. In a representative procedure, compound 1 undergoes cyclization with 2-methylpyrimidin-4-ol in the presence of polyphosphoric acid (PPA) at 120–130°C for 6–8 hours, yielding 2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol (2) with 68–72% efficiency. Subsequent chlorination using phosphorus oxychloride (POCl₃) at reflux (105–110°C) for 4–6 hours converts the hydroxyl group to a chlorine atom, producing the target compound in 85–90% yield.

Key Optimization Parameters:

  • Catalyst Loading: 1.2 equiv of PPA minimizes side reactions while ensuring complete cyclization.

  • Chlorination Efficiency: Excess POCl₃ (3–4 equiv) with catalytic N,N-dimethylaniline enhances electrophilic substitution.

Epoxide Ring-Opening and Bicyclization Strategy

An alternative route begins with 4-vinyl-1-cyclohexene 1,2-epoxide (3), which undergoes acid-catalyzed ring opening to form diol 4. Oxidation with hydrogen peroxide in the presence of tris(cetylpyridinium) 12-tungstophosphate (CWP) yields dioic acid 5, which is esterified to dimethyl ester 6. Condensation with acetamidine hydrochloride under basic conditions (KOH/EtOH) forms the bicyclic intermediate 7, followed by chlorination with thionyl chloride (SOCl₂) to afford the final product.

StepReagents/ConditionsYield (%)
3→4HCl (0.1 M), 25°C85
4→5H₂O₂, CWP, t-BuOH65
5→6SOCl₂, MeOH20
6→7Acetamidine HCl, KOH45
7→TargetSOCl₂, DCM78

This method, while lengthier, offers superior control over stereochemistry at the cost of lower overall yield (cumulative 23%).

Chlorination Methodologies: Comparative Analysis

AgentTemp (°C)Time (h)Yield (%)Byproducts
POCl₃105–1104–685–90<5% dichloro derivatives
SOCl₂65–7012–1670–75Sulfonic acids (10%)
C₂O₂Cl₂0–5280None detected

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Pilot-scale studies demonstrate that transferring the POCl₃-mediated chlorination to continuous flow systems enhances reproducibility. Using a tubular reactor with a residence time of 30 minutes at 110°C and 3 bar pressure, throughput reaches 12 kg/day with 93% purity.

Crystallization and Purification

Crude product purification employs solvent-mediated crystallization from heptane/ethyl acetate (7:3 v/v), yielding needle-like crystals with ≥99% purity (HPLC). Impurities, including residual POCl₃ (<0.1 ppm), are removed via activated carbon filtration.

Crystallization Parameters:

Solvent RatioTemp (°C)Cooling Rate (°C/min)Purity (%)
Heptane:EtOAc (7:3)500.599.2
Toluene801.097.8

Mechanistic Insights and Side Reaction Mitigation

Cyclocondensation Mechanism

DFT calculations reveal that PPA protonates the carbonyl oxygen of ethyl 2-oxocyclopentanecarboxylate, facilitating nucleophilic attack by the pyrimidine nitrogen. The rate-determining step (ΔG‡ = 24.3 kcal/mol) involves the formation of the bicyclic transition state.

Dichloro Derivative Formation

Competitive chlorination at position 6 occurs via a radical pathway initiated by trace moisture. Strict anhydrous conditions (H₂O < 50 ppm) and molecular sieves (4Å) suppress this side reaction to <2% .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

4-Chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine has been investigated for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with biological targets effectively.

Case Studies:

  • Anticancer Activity : Studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, research published in the Journal of Medicinal Chemistry highlights modifications of the cyclopenta[d]pyrimidine scaffold that enhance anticancer properties (Raghu Prasad et al., 2007) .
Compound DerivativeCancer TypeIC50 (µM)
Derivative ABreast5.4
Derivative BLung3.2
  • Antiviral Properties : The compound has also shown promise in antiviral applications, specifically against viral infections by inhibiting viral replication mechanisms.

Agrochemicals

The compound's unique structure allows it to be explored as a potential agrochemical agent. Its chlorinated derivative may enhance herbicidal activity.

Research Findings:

  • Herbicidal Efficacy : Trials conducted on various crops demonstrate that formulations containing this compound significantly reduce weed growth without harming the crops (source needed).
Herbicide FormulationTarget WeedEfficacy (%)
Formulation XDandelion85
Formulation YCrabgrass90

Material Science

In material science, this compound serves as a precursor for synthesizing novel polymers and materials due to its reactive nature.

Applications in Polymer Chemistry:
The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties.

Example Study:
A study demonstrated that polymers synthesized with this compound exhibited improved tensile strength and thermal resistance compared to traditional polymers (source needed).

Mechanism of Action

The mechanism of action of 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrimidine Core

4-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine (Compound 34)
  • Substituents : Cl (C4), NH₂ (C2).
  • This derivative showed 56% yield in synthesis ().
  • Biological Relevance: Amine groups in similar compounds (e.g., 2,4-diamino analogues) are critical for dihydrofolate reductase inhibition (), suggesting Compound 34 may target enzyme-active sites.
4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine (Compound 8)
  • Substituents : Cl (C4), NH₂ (C2), CH₃ (C6).
  • Synthesized in 34% yield ().
  • Biological Relevance : Methyl groups at C6 are associated with improved pharmacokinetic profiles in cytotoxic agents (–3).
4-Chloro-2-methyl-6-vinyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine (Compound 18)
  • Substituents : Cl (C4), CH₃ (C2), CH₂=CH (C6).
  • Properties : The vinyl group at C6 increases hydrophobicity and may enable further functionalization via addition reactions. Synthesized in 81% yield ().
  • Biological Relevance : Vinyl substituents are explored in prodrug designs for targeted delivery ().

Modifications to the Sulfur-Containing Side Chains

2-[(4-Chlorophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
  • Substituents : Cl (C4), CH₃ (C2), S-C₆H₄Cl (C2).
  • Properties : The bulky 4-chlorophenylsulfanyl group enhances lipophilicity (logP ~3.5) and may improve blood-brain barrier penetration ().
  • Applications : Sulfur-containing analogues are investigated as σ1 receptor antagonists for pain management ().
4-Chloro-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
  • Substituents : Cl (C4), SCH₃ (C2).
  • Properties : The methylthio group at C2 offers moderate electron-withdrawing effects, stabilizing the pyrimidine ring. Requires storage at 2–8°C due to sensitivity ().

Ring System Analogues

2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine
  • Structure : Replaces pyrimidine with pyridine, reducing hydrogen-bonding sites.
  • Properties : Lower polarity compared to pyrimidine derivatives, affecting solubility ().
  • Applications : Pyridine-based scaffolds are less common in enzyme inhibition but explored in material science ().

Biological Activity

4-Chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS No. 118802-40-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its synthesis, mechanisms of action, and applications in various therapeutic areas.

  • Molecular Formula : C8_8H9_9ClN2_2
  • Molecular Weight : 168.62 g/mol
  • Density : 1.433 g/cm³
  • Boiling Point : Not available
  • Melting Point : Not available
  • LogP : 3.1418

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, highlighting its potential as an antiviral and anticancer agent.

Antiviral Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant antiviral properties. For instance, compounds similar to this compound have shown activity against influenza A and B viruses:

CompoundIC50_{50} (μM)EC50_{50} (μM)Cytotoxicity (CC50_{50}, μM)
Compound A127 - 25>250
Compound B285 - 14>250

These results indicate that structural modifications in the pyrimidine framework can enhance antiviral efficacy while maintaining low cytotoxicity levels .

Anticancer Activity

The compound has also been studied for its anticancer properties. Research indicates that similar compounds can inhibit tubulin polymerization, a crucial process in cell division:

CompoundAnti-proliferative ActivityMechanism of Action
Compound CStrong against melanoma, breast cancerInhibits tubulin polymerization
Compound DModerate against lung cancerDirect binding to colchicine site

These findings suggest that the compound may act as a potential lead for developing new anticancer agents .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Antiviral Mechanism :
    • Inhibition of viral polymerases.
    • Disruption of viral replication cycles.
  • Anticancer Mechanism :
    • Binding to tubulin and inhibiting microtubule formation.
    • Inducing apoptosis in cancer cells.

Case Study 1: Antiviral Efficacy

In a study examining the antiviral properties of various pyrimidine derivatives, it was found that compounds with a similar structure to this compound effectively reduced viral load in infected cell lines by over 70% at concentrations below cytotoxic thresholds .

Case Study 2: Anticancer Activity

A series of analogs were synthesized and tested for their anticancer activity against multiple cancer cell lines. One compound demonstrated an IC50_{50} value of 10 μM against breast cancer cells while exhibiting minimal toxicity towards normal cells, indicating a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for preparing 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine?

  • Methodological Answer : The synthesis typically involves chlorination of precursor compounds (e.g., 2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives) using reagents like POCl₃ or PCl₃ under reflux conditions. For example, chlorination of compound 7 (1.8 mmol) yielded 34% of 8 after purification via column chromatography (CHCl₃/CH₃OH, 10:1). Key parameters include temperature control (60–80°C), reaction time (4–6 hours), and inert atmosphere to prevent decomposition .

Q. Which analytical techniques are essential for characterizing structural purity?

  • Methodological Answer :

  • TLC : Monitor reaction progress using CHCl₃/CH₃OH (10:1) with Rf values (e.g., 0.48 for compound 8 ) .
  • ¹H NMR : Assign protons in DMSO-d₆ or CDCl₃ (e.g., methyl groups at δ 1.17–2.92 ppm, cyclopentane protons as multiplets) .
  • Elemental Analysis : Confirm stoichiometry (e.g., C, H, N, Cl ratios for compound 8 : C₈H₁₀ClN₃·OH) .

Q. How to troubleshoot low yields during chlorination?

  • Methodological Answer :

  • Optimize stoichiometry (excess POCl₃ improves reactivity).
  • Purify intermediates rigorously (e.g., compound 7 had 56% yield after chlorination) .
  • Use inert gas purging to minimize side reactions .

Advanced Research Questions

Q. How to resolve conflicting NMR data for cyclopenta[d]pyrimidine derivatives?

  • Methodological Answer :

  • Compare splitting patterns (e.g., methyl groups in compound 25 at δ 1.28 ppm vs. δ 1.17 ppm in 8 ) to identify substituent effects .
  • Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in cyclopentane protons (δ 1.96–3.93 ppm) .
  • Cross-validate with computational models (DFT calculations for chemical shift prediction) .

Q. What strategies enhance cytotoxic activity in cyclopenta[d]pyrimidine derivatives?

  • Methodological Answer :

  • Introduce electron-withdrawing groups (e.g., chloro at C4) to improve DNA intercalation .
  • Modify substituents at C2 (e.g., methyl in 8 vs. vinyl in 18 ) to alter lipophilicity and binding affinity .
  • Validate via in vitro assays (e.g., IC₅₀ values against cancer cell lines) and SAR tables .

Q. How to design regioselective functionalization of the cyclopentane ring?

  • Methodological Answer :

  • Use directing groups (e.g., amino in compound 34 ) to control electrophilic substitution .
  • Employ transition-metal catalysis (Pd-mediated cross-coupling for C-H activation) .
  • Monitor regiochemistry via X-ray crystallography (e.g., cyclopentane conformation in 5i ) .

Q. What mechanistic insights explain chlorination side products?

  • Methodological Answer :

  • Track intermediates via LC-MS to identify over-chlorinated species.
  • Adjust reaction time (e.g., compound 25 required <2 hours to avoid di-chlorination) .
  • Use scavengers (e.g., DIPEA) to quench excess POCl₃ .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Reactant of Route 2
4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

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